

Introduction: The Role of Thalidomide-O-C7-acid in Targeted Protein Degradation

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Compound of Interest		
Compound Name:	Thalidomide-O-C7-acid	
Cat. No.:	B2908002	Get Quote

Thalidomide-O-C7-acid is a synthetic, bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via an ether linkage to a seven-carbon alkyl chain terminating in a carboxylic acid. This structure is not intended as a therapeutic agent on its own but as a crucial building block. The terminal carboxylic acid provides a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI).

The resulting PROTAC molecule acts as a molecular bridge, recruiting the target protein to the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's native protein disposal machinery, the proteasome. This powerful strategy of hijacking the ubiquitin-proteasome system allows for the selective degradation of disease-causing proteins, a rapidly advancing therapeutic modality.

Core Structure and Physicochemical Properties

The formal chemical name for **Thalidomide-O-C7-acid** is 2-(2,6-dioxopiperidin-3-yl)-4-((7-carboxyheptyl)oxy)isoindoline-1,3-dione. Its structure is characterized by the phthalimide group of thalidomide being functionalized at the 4-position with a 7-carbon acid linker through an ether bond.

Table 1: Physicochemical Properties of **Thalidomide-O-C7-acid** and Related Compounds



Property	Value	Source / Note
CAS Number	2169266-70-8	
Molecular Formula	C20H22N2O7	Calculated
Molecular Weight	402.40 g/mol	Calculated
Appearance	White to off-white solid	(for similar linker)
Solubility	Soluble in DMSO, DMF	(for similar linker)

| Storage Conditions| -20°C, sealed, away from moisture | |

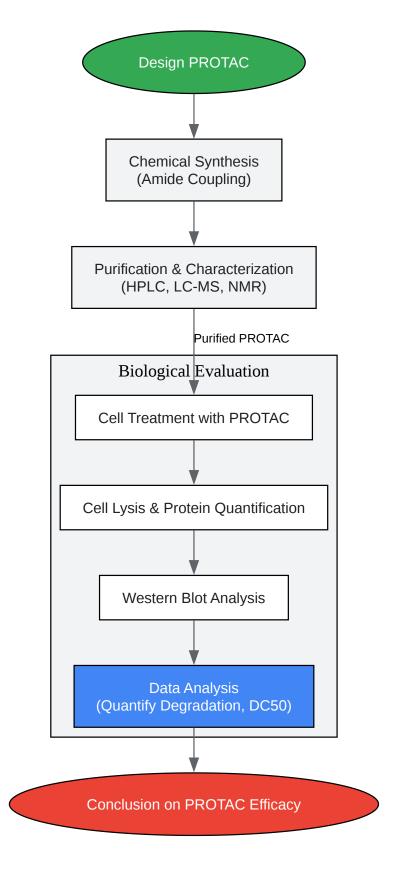
Note: Some properties are inferred from chemically similar thalidomide-linker conjugates due to limited publicly available data for this specific molecule.

Mechanism of Action: Hijacking the CRL4-CRBN E3 Ligase Pathway

The thalidomide component of the molecule is the pharmacologically active portion that engages with the cellular degradation machinery. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are known as immunomodulatory drugs (IMiDs). Their primary molecular target is Cereblon (CRBN), which functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.

The binding of the thalidomide moiety to CRBN alters the substrate specificity of the E3 ligase. In a PROTAC context, the molecule does not rely on degrading CRBN's endogenous neosubstrates (like IKZF1/3). Instead, it brings a new, non-native protein (the target of the other ligand on the PROTAC) into close proximity with the activated E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, primarily through K48-linked ubiquitin chains, which flags it for proteasomal degradation.





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